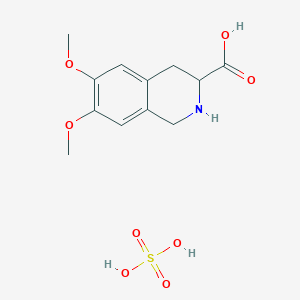
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of significant interest in the field of medicinal chemistry. This compound, often studied in conjunction with sulfuric acid, is known for its diverse biological activities and potential therapeutic applications. It is a derivative of tetrahydroisoquinoline, a structure commonly found in natural alkaloids with broad-spectrum biological activity .
Preparation Methods
The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield different tetrahydroisoquinoline derivatives .
Scientific Research Applications
This compound has numerous scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential antiproliferative effects against hepatocellular carcinoma . Additionally, it has been evaluated for its role as an inhibitor of influenza virus polymerase acidic endonuclease domain . Its diverse biological activities make it a valuable compound for drug development and other therapeutic applications.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exert antiproliferative effects by modulating metabolic pathways in hepatocellular carcinoma . The compound’s ability to inhibit specific enzymes and interfere with cellular processes underlies its therapeutic potential .
Comparison with Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be compared with other similar compounds, such as 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . These compounds share structural similarities but differ in their functional groups and biological activities. The unique combination of methoxy groups in 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid contributes to its distinct chemical properties and therapeutic potential .
Properties
CAS No. |
88980-04-5 |
|---|---|
Molecular Formula |
C12H17NO8S |
Molecular Weight |
335.33 g/mol |
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;sulfuric acid |
InChI |
InChI=1S/C12H15NO4.H2O4S/c1-16-10-4-7-3-9(12(14)15)13-6-8(7)5-11(10)17-2;1-5(2,3)4/h4-5,9,13H,3,6H2,1-2H3,(H,14,15);(H2,1,2,3,4) |
InChI Key |
SKFIUZYGGSXCON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CNC(CC2=C1)C(=O)O)OC.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


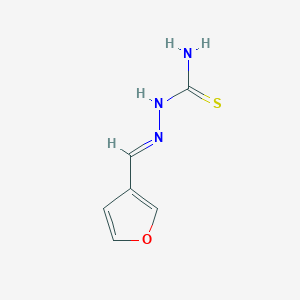
![2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethan-1-ol](/img/structure/B12908260.png)
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908266.png)
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908272.png)


![2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12908290.png)
![3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12908292.png)
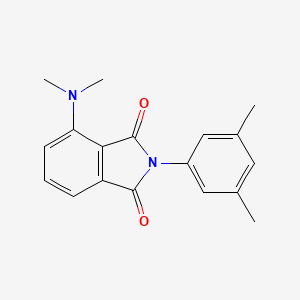
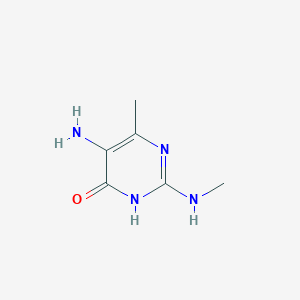

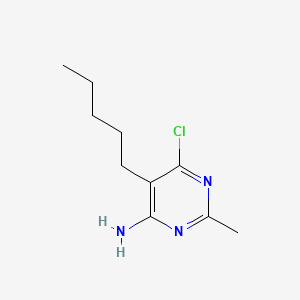
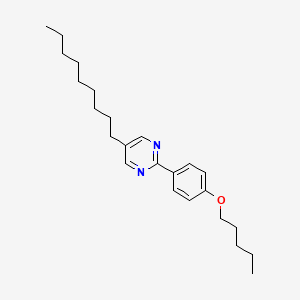
![Imidazo[1,2-b][1,2,4]triazin-2(1H)-one](/img/structure/B12908351.png)
